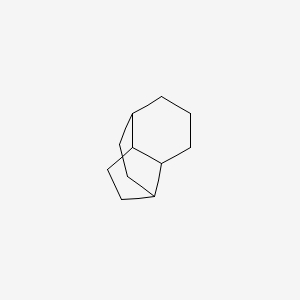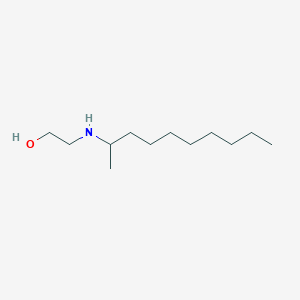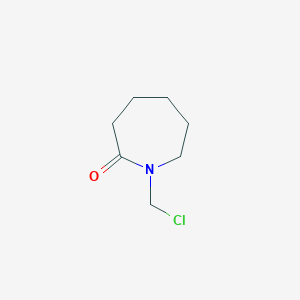![molecular formula C17H17BrN2O3 B14610354 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-53-1](/img/structure/B14610354.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The ethoxy group (-OCH2CH3) and the bromopropanoate group (-CH2CH2Br) further modify the structure, potentially influencing its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a multi-step process:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aromatic compound to form the azo compound.
Esterification: The resulting azo compound undergoes esterification with 3-bromopropanoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom in the bromopropanoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products Formed
Oxidation: Nitro-substituted aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, potentially leading to various biological effects. The ethoxy and bromopropanoate groups may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl acetate
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl butyrate
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate is unique due to the presence of the bromopropanoate group, which can undergo various substitution reactions, making it a versatile intermediate in organic synthesis. The ethoxy group also imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
58586-53-1 |
|---|---|
Molecular Formula |
C17H17BrN2O3 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-22-15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)23-17(21)11-12-18/h3-10H,2,11-12H2,1H3 |
InChI Key |
JPDMIDYRTRHQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)









